molecular formula C14H12F3N7OS2 B4151863 2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE

2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE

Cat. No.: B4151863
M. Wt: 415.4 g/mol
InChI Key: PVSAWTJMCJFGDT-UHFFFAOYSA-N
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Description

2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE is a complex organic compound that features a tetrazole ring, a thiadiazole ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, which can be synthesized from phenylhydrazine and sodium azide under acidic conditions. The thiadiazole ring is often prepared separately through the reaction of thiosemicarbazide with trifluoroacetic acid. The final step involves coupling the tetrazole and thiadiazole intermediates with a butanamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of intermediates and the final coupling step, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiol group in the tetrazole ring can be oxidized to form disulfides.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: The phenyl group in the tetrazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring and thiol group but lacks the thiadiazole and butanamide moieties.

    5-(trifluoromethyl)-1,3,4-thiadiazole: Contains the thiadiazole ring with a trifluoromethyl group but lacks the tetrazole and butanamide components.

Uniqueness

2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the tetrazole and thiadiazole rings, along with the butanamide backbone, allows for a wide range of potential interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N7OS2/c1-2-9(10(25)18-12-20-19-11(27-12)14(15,16)17)26-13-21-22-23-24(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,18,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSAWTJMCJFGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C(F)(F)F)SC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE
Reactant of Route 4
2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE
Reactant of Route 6
2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE

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